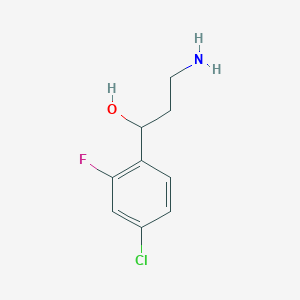

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

Description

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a propan-1-ol backbone substituted with an amino group at the third carbon and a 4-chloro-2-fluorophenyl group at the first carbon. The 4-chloro-2-fluorophenyl group introduces steric and electronic effects that influence molecular interactions, solubility, and biological activity.

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

MFUUPAPSIIZTGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluorobenzaldehyde and nitromethane.

Formation of Nitro Alcohol: The initial step involves the condensation of 4-chloro-2-fluorobenzaldehyde with nitromethane under basic conditions to form a nitro alcohol intermediate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the aromatic ring, using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of reduced aromatic compounds

Substitution: Formation of substituted amino alcohols

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, demonstrating its potential as a novel antimicrobial agent.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Notably, studies involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Enzyme Modulation

This compound has shown the ability to modulate enzyme activities, making it a valuable biochemical probe for studying enzyme mechanisms. It can affect enzyme kinetics through competitive inhibition or allosteric modulation, influencing various biochemical pathways .

Synthesis and Mechanistic Insights

The synthesis of this compound generally involves multi-step reactions that yield high purity and optical activity, essential for its biological applications. The unique stereochemistry of this compound allows for specific interactions with biological targets, enhancing its pharmacological profile .

Case Study 1: Antimicrobial Activity Assessment

In a controlled study assessing antimicrobial properties, this compound demonstrated strong zones of inhibition against tested microbial strains, outperforming standard antibiotics such as ciprofloxacin and griseofulvin.

Case Study 2: Cancer Cell Line Research

A study involving MCF-7 cells showed that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis by affecting tubulin polymerization dynamics.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Key Observations:

NSC777205, a benzo-oxazine derivative with the same substituent, demonstrated high BBB permeability in silico, suggesting similar advantages for the target compound .

Amino Group Position: Moving the amino group from C3 to C2 (e.g., ) alters hydrogen-bonding capacity and steric interactions. This positional change could affect binding to biological targets, such as enzymes or receptors .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., and ) exhibit higher aqueous solubility than free bases, critical for oral bioavailability. However, salt formation may reduce membrane permeability due to increased polarity .

Stereochemistry: Chiral centers (e.g., (2S,1R) in ) influence enantioselective interactions.

Biological Activity

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol is an organic compound classified as an amino alcohol, notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.65 g/mol. The compound features a chiral center, indicated by the (3S) configuration, which specifies the spatial arrangement of its substituents around the carbon atom at position 3. Key functional groups include:

- Amino group (-NH₂)

- Hydroxyl group (-OH)

- Chlorinated aromatic ring

These structural features contribute to its chemical reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme activity and receptor interactions, influencing various biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its interaction with bacterial cell membranes could disrupt cellular functions, although specific Minimum Inhibitory Concentration (MIC) values remain to be fully characterized in extensive studies .

- Anticancer Potential : The compound shows promise in cancer research, particularly as a potential inhibitor of specific enzymes involved in tumor growth. Its structural similarities to known anticancer agents suggest that it may interfere with pathways critical for cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential antibacterial activity | |

| Anticancer | Inhibition of tumor growth | |

| Enzyme Modulation | Interaction with key enzymes |

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various amino alcohols included this compound among tested compounds. Results indicated that it exhibited moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective concentrations for inhibiting bacterial growth .

Case Study: Anticancer Research

In a preclinical model assessing the efficacy of novel compounds against cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability compared to control groups .

Q & A

Q. How to address low reproducibility in catalytic hydrogenation steps?

- Methodological Answer : Standardize catalyst activation (e.g., Pd/C under H₂ flow). Monitor H₂ pressure (10-50 psi) and solvent purity (e.g., degassed ethanol). Characterize intermediates via GC-MS to identify side reactions (e.g., over-reduction) .

Comparative Analysis & Unique Properties

Q. How does this compound differ from 3-Amino-3-(4-fluorophenyl)propan-1-ol in reactivity?

- Methodological Answer : The 4-chloro-2-fluorophenyl group increases steric hindrance, reducing nucleophilic substitution rates compared to the 4-fluorophenyl analog. Chlorine’s +M effect may alter electron density at the amino group, affecting pKa .

Q. What makes this compound a candidate for CNS drug development?

- Methodological Answer : The fluorophenyl group enhances blood-brain barrier (BBB) penetration (calculated via PAMPA-BBB assay). The amino alcohol moiety mimics neurotransmitters (e.g., dopamine), enabling receptor modulation .

Advanced Synthesis Challenges

Q. How to scale up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Use asymmetric catalysis (e.g., Jacobsen epoxidation for chiral centers). Optimize batch vs. flow chemistry: continuous flow systems improve heat/mass transfer for exothermic steps (e.g., Grignard reactions) .

Q. What purification techniques remove trace metal catalysts?

- Methodological Answer : Chelating resins (Chelex® 100) or silica gel functionalized with EDTA. ICP-MS quantifies residual metals (e.g., Pd < 10 ppm) post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.